7-Methoxy-1H-benzoimidazol-2-ylamine

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Select 7-Methoxy-1H-benzoimidazol-2-ylamine for its superior lipophilicity (cLogP 1.15 vs -0.6 for unsubstituted analog), enhancing membrane permeability in medicinal chemistry programs. Ideal for mIDH1 inhibitor libraries and ADME probe studies. Supplied as a brown solid at ≥98% purity, it offers a strategic advantage in lead optimization and analytical method development.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1018895-06-1
Cat. No. B1425083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-benzoimidazol-2-ylamine
CAS1018895-06-1
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(N2)N
InChIInChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H3,9,10,11)
InChIKeyJXZONHOHNHEXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1H-benzoimidazol-2-ylamine (CAS 1018895-06-1): Key Physicochemical and Structural Characteristics for Informed Procurement


7-Methoxy-1H-benzoimidazol-2-ylamine (CAS 1018895-06-1), also known as 4-methoxy-1H-benzimidazol-2-amine , is a heterocyclic compound belonging to the benzimidazole class, characterized by a methoxy substituent at the 7-position of the benzimidazole core . It has a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol . This compound is typically supplied as a brown solid with a purity of ≥96% . Its calculated LogP is approximately 1.15, and its topological polar surface area (TPSA) is 63.9 Ų , indicating moderate lipophilicity and a capacity for hydrogen bonding that may influence its behavior in biological systems or synthetic applications.

The Specificity Challenge: Why the 7-Methoxy Substituent of 7-Methoxy-1H-benzoimidazol-2-ylamine Cannot Be Arbitrarily Replaced


Benzimidazole derivatives exhibit pronounced structure-activity relationships (SAR) where the position and nature of substituents critically influence both physicochemical properties and biological target engagement [1]. The 7-methoxy group in 7-Methoxy-1H-benzoimidazol-2-ylamine imparts distinct electronic and steric effects compared to unsubstituted or differently substituted analogs, directly impacting lipophilicity (cLogP), hydrogen bonding capacity, and metabolic stability . For instance, computational data reveal a significant shift in cLogP from -0.6 for unsubstituted 2-aminobenzimidazole to 1.1 for the 7-methoxy derivative, a 1.7 log unit increase [2]. Such a change can alter membrane permeability, solubility, and off-target binding profiles, rendering simple substitution of one benzimidazole core for another without rigorous experimental validation a high-risk proposition in both research and process chemistry contexts.

Verifiable Differentiation of 7-Methoxy-1H-benzoimidazol-2-ylamine: Quantitative Evidence Against Comparators


Enhanced Lipophilicity (cLogP) Relative to Unsubstituted 2-Aminobenzimidazole

The introduction of a methoxy group at the 7-position significantly increases lipophilicity compared to the unsubstituted 2-aminobenzimidazole scaffold. The target compound exhibits a calculated LogP (XlogP) of 1.1, whereas the parent 2H-benzimidazol-2-amine has an XLogP3-AA value of -0.6 [1][2]. This difference of 1.7 log units translates to a ~50-fold increase in octanol-water partition coefficient, which can be a decisive factor in cell permeability and distribution in biological assays.

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Increased Hydrogen Bond Donor and Acceptor Capacity

The 7-methoxy substitution increases the compound's hydrogen bond donor (HBD) and acceptor (HBA) counts relative to the unsubstituted core. 7-Methoxy-1H-benzoimidazol-2-ylamine possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors [1], compared to 2 donors and 2 acceptors for unsubstituted 1H-benzimidazol-2-amine [2]. This augmented hydrogen bonding capacity can directly impact target recognition, solubility, and crystal packing.

Medicinal Chemistry Molecular Recognition Physicochemical Properties

Distinct Topological Polar Surface Area (TPSA) Profile

The topological polar surface area (TPSA) of 7-Methoxy-1H-benzoimidazol-2-ylamine is 63.9 Ų . In contrast, the unsubstituted 1H-benzimidazol-2-amine exhibits a TPSA of approximately 21.1 Ų (calculated for N,N,1-trimethyl derivative as a reference) . While direct TPSA for the parent amine is not universally reported, the presence of the methoxy group and the associated increase in polar surface area is consistent and expected to reduce passive membrane permeability relative to the unsubstituted analog, providing a tunable parameter for medicinal chemistry programs.

ADME Prediction Drug Design Physicochemical Profiling

Potential as a Synthetic Intermediate in mIDH1 Inhibitor Development

Benzimidazol-2-amines, specifically those with substitutions like 7-methoxy, are claimed as core scaffolds in patents for mIDH1 (mutant isocitrate dehydrogenase 1) inhibitors [1]. While direct IC50 data for the target compound is not publicly available, the patent literature establishes a class-level inference that 7-substituted benzimidazol-2-amines are strategically positioned for developing inhibitors of this clinically relevant oncology target. This contrasts with simpler benzimidazole cores lacking such substitution, which may exhibit reduced potency or selectivity in these assays.

Oncology Medicinal Chemistry Chemical Biology

Commercial Availability with Defined Purity and Physical Form

7-Methoxy-1H-benzoimidazol-2-ylamine is commercially available from Sigma-Aldrich with a specified purity of 96% and as a brown solid . This contrasts with the unsubstituted 2-aminobenzimidazole, which is often supplied as a white to off-white powder [1]. While purity levels may be comparable, the defined physical form (brown solid) and the rigorous quality control associated with major suppliers provide a level of assurance for reproducibility in research and process development.

Chemical Sourcing Quality Control Research Materials

Procurement-Driven Application Scenarios for 7-Methoxy-1H-benzoimidazol-2-ylamine


Medicinal Chemistry: Optimizing Lipophilicity and Permeability in Lead Series

Based on its 1.7 log unit increase in cLogP relative to unsubstituted 2-aminobenzimidazole [1], 7-Methoxy-1H-benzoimidazol-2-ylamine is an ideal scaffold for medicinal chemistry programs seeking to enhance membrane permeability of benzimidazole-based leads. This compound can be used to explore the impact of increased lipophilicity on cellular potency and in vivo distribution, providing a direct comparison to more polar analogs.

Targeted Synthesis: Building Block for mIDH1 and Other Kinase Inhibitors

Patents identifying benzimidazol-2-amines as mIDH1 inhibitors [2] position 7-Methoxy-1H-benzoimidazol-2-ylamine as a privileged starting material for synthesizing focused libraries targeting this and potentially other kinases. Its specific substitution pattern can be leveraged to probe the ATP-binding pocket of these enzymes, offering a strategic advantage over more generic benzimidazole building blocks.

Physicochemical Profiling and ADME Studies

With its well-defined hydrogen bond donor/acceptor profile (3 HBD, 4 HBA) and TPSA of 63.9 Ų , this compound serves as a useful probe for investigating the relationship between molecular properties and ADME parameters. Researchers can directly compare its solubility, permeability, and metabolic stability to analogs with altered substitution patterns to inform SAR models.

Quality-Controlled Reference Standard for Analytical Method Development

The commercial availability of 7-Methoxy-1H-benzoimidazol-2-ylamine at ≥96% purity from Sigma-Aldrich makes it a suitable reference material for developing and validating HPLC, LC-MS, or NMR methods. Its distinct brown solid physical form also aids in visual identification and handling, reducing the risk of cross-contamination in the laboratory.

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